molecular formula C22H19FO3 B5492255 3-[5-(4-fluorophenyl)-2-furyl]-1-(4-isopropoxyphenyl)-2-propen-1-one

3-[5-(4-fluorophenyl)-2-furyl]-1-(4-isopropoxyphenyl)-2-propen-1-one

Cat. No. B5492255
M. Wt: 350.4 g/mol
InChI Key: ZUDAQPDJEYUDLD-ACCUITESSA-N
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Description

The compound “3-[5-(4-fluorophenyl)-2-furyl]-1-(4-isopropoxyphenyl)-2-propen-1-one” is a complex organic molecule. It has a molecular formula of C22H19FO3 . Unfortunately, there is limited information available about this specific compound.


Synthesis Analysis

While there isn’t specific information on the synthesis of “3-[5-(4-fluorophenyl)-2-furyl]-1-(4-isopropoxyphenyl)-2-propen-1-one”, we can refer to similar compounds for potential synthesis methods. For instance, a related fluorinated pyrazole was synthesized via a two-step reaction . The first step involved the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation. The second step was the synthesis of pyrazole via oxidative aromatization of pyrazoline under conventional heating .

Future Directions

Future research could focus on elucidating the synthesis, structure, and properties of this compound. Additionally, studies could investigate its potential biological activities and applications, given the interesting activities observed in related compounds .

properties

IUPAC Name

(E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(4-propan-2-yloxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FO3/c1-15(2)25-19-9-5-16(6-10-19)21(24)13-11-20-12-14-22(26-20)17-3-7-18(23)8-4-17/h3-15H,1-2H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDAQPDJEYUDLD-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one

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